N~6~-benzyl-N~4~-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-BENZYL-N4-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-proliferative and anti-cancer properties . The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-BENZYL-N4-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization at various positions. One common method involves the reaction of hydrazine derivatives with phenyl acetic acid under high-temperature conditions (180–185°C) in a sand bath . This method allows for the formation of the desired pyrazolo[3,4-d]pyrimidine derivatives with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green synthesis methods, which minimize the use of hazardous reagents and solvents, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N6-BENZYL-N4-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
N6-BENZYL-N4-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anti-proliferative activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of N6-BENZYL-N4-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves the inhibition of protein tyrosine kinases (PTKs), particularly the epidermal growth factor receptor (EGFR). By binding to the ATP-binding site of EGFR, the compound prevents the phosphorylation of tyrosine residues, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival . This mechanism makes it a promising candidate for anti-cancer therapy .
Comparison with Similar Compounds
Similar Compounds
N6-benzyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: Similar structure but with a phenyl group instead of a methyl group.
Pyrazolo[3,4-d]pyrimidine derivatives: Various derivatives with different substituents at the benzyl or chlorophenyl positions.
Uniqueness
N6-BENZYL-N4-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for EGFR. This makes it a more potent inhibitor compared to other similar compounds .
Properties
Molecular Formula |
C19H17ClN6 |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
6-N-benzyl-4-N-(4-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H17ClN6/c1-26-18-16(12-22-26)17(23-15-9-7-14(20)8-10-15)24-19(25-18)21-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H2,21,23,24,25) |
InChI Key |
OVFFOAARNRADRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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